BenchChemオンラインストアへようこそ!

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Anticancer Cytotoxicity Breast Cancer

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (CAS 2059938-30-4) is a chiral tetrahydro-pyrazolopyridine scaffold distinct from flat aromatic analogs. The saturated 4,5,6,7-tetrahydro core provides a secondary amine (5-position) for derivatization and alters 3D geometry/basicity for unique target binding. The C7 methyl introduces stereochemistry, enabling enantioselective lead optimization. Ideal for focused kinase inhibitor libraries and anticancer agent synthesis.

Molecular Formula C7H11N3
Molecular Weight 137.18
CAS No. 2059938-30-4
Cat. No. B3250955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
CAS2059938-30-4
Molecular FormulaC7H11N3
Molecular Weight137.18
Structural Identifiers
SMILESCC1CNCC2=C1NN=C2
InChIInChI=1S/C7H11N3/c1-5-2-8-3-6-4-9-10-7(5)6/h4-5,8H,2-3H2,1H3,(H,9,10)
InChIKeyNPCBJDDNIUMQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: A Tetrahydro-Pyrazolopyridine Scaffold for Targeted Inhibitor Design


7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (CAS 2059938-30-4) is a bicyclic heterocycle belonging to the pyrazolo[4,3-c]pyridine class. Its core features a 4,5,6,7-tetrahydro-pyridine ring fused to a pyrazole ring, with a methyl substituent at the 7-position [1]. This saturated core confers distinct conformational flexibility and basicity compared to its fully aromatic analogs, influencing both synthetic derivatization strategies and biological target engagement [2]. The compound is primarily utilized as a versatile intermediate and core scaffold in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents.

Why 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Cannot Be Replaced by Aromatic Analogs in Structure-Based Design


Substituting 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine with other pyrazolopyridine isomers or aromatic analogs is not straightforward due to its unique 4,5,6,7-tetrahydro core. This saturated pyridine ring introduces a secondary amine (NH) at the 5-position, which is a critical handle for further derivatization (e.g., acylation, sulfonylation, alkylation) that is absent in fully aromatic 1H-pyrazolo[4,3-c]pyridines . The saturated ring alters the scaffold's three-dimensional geometry and basicity, leading to distinct binding modes with target proteins that cannot be replicated by flat, aromatic analogs [1]. The following evidence demonstrates how specific modifications to this core, including the 7-methyl substitution, yield quantifiable differences in biological activity and selectivity.

Quantitative Differentiation Evidence for 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine


Cytotoxic Activity in Breast and Liver Carcinoma: A Class-Level Benchmark for Pyrazolo[4,3-c]pyridine Derivatives

A representative pyrazolo[4,3-c]pyridine derivative (compound 6b) demonstrated potent cytotoxicity against breast (MCF-7) and liver (HepG2) carcinoma cell lines with IC50 values of 1.937 µg/mL and 3.695 µg/mL, respectively, outperforming the reference drug doxorubicin (IC50 = 2.527 and 4.749 µg/mL, respectively) [1]. While not a direct measurement for the target compound, this class-level data demonstrates the cytotoxic potential achievable with the pyrazolo[4,3-c]pyridine core, providing a baseline expectation for derivatives of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine.

Anticancer Cytotoxicity Breast Cancer

c-Met Kinase Inhibition Potency and Selectivity from Tetrahydro-Pyrazolo[4,3-c]pyridine Core

A 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative (compound 8c) exhibited an IC50 of 68 nM against c-Met kinase, with >50-fold selectivity over other tyrosine kinases tested [1]. This data from the saturated core directly relevant to 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine demonstrates the potential for high potency and selectivity when this scaffold is appropriately derivatized.

Kinase Inhibitor c-Met Selectivity

Synthetic Accessibility: 7-Methyl Group as a Defined Vector for Derivatization

The 7-methyl substituent in 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine provides a specific, sterically defined point for chemical modification. Unlike the unsubstituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core (CAS 62002-27-3), the methyl group introduces a chiral center (at C7 in the saturated ring) when present, offering opportunities for enantioselective synthesis and the creation of chiral analogs [1]. This is a key differentiator for exploring stereochemistry-dependent biological activities.

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Purity Specifications for Research Use

Commercially available 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is typically supplied with a purity of ≥97% (NLT 97%) as determined by HPLC . This specification is consistent with similar building blocks from reputable vendors, ensuring reliable performance in medicinal chemistry applications where high purity is critical for reproducible biological assays and synthetic yields.

Quality Control Purity Chemical Reagent

Key Application Scenarios for 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine in Drug Discovery


Design and Synthesis of Novel Kinase Inhibitors with Enhanced Selectivity

The 4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridine core, exemplified by 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine, is a validated scaffold for achieving nanomolar potency and >50-fold selectivity against kinases like c-Met [1]. Researchers can leverage this scaffold to design focused libraries targeting the ATP-binding pocket of disease-relevant kinases, with the 7-methyl group offering a point for stereochemical control and additional interactions.

Development of Cytotoxic Agents for Oncology Programs

Based on the class-level cytotoxicity of pyrazolo[4,3-c]pyridine derivatives against breast (MCF-7) and liver (HepG2) cancer cell lines (IC50 values as low as 1.937 µg/mL), 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine serves as a promising starting point for the synthesis of novel anticancer agents [2]. The tetrahydro core may impart favorable drug-like properties, such as improved solubility, compared to fully aromatic analogs.

Chiral Probe Synthesis for Stereochemical SAR Studies

The presence of a chiral center at C7 in the saturated ring of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (racemic mixture typically available) offers a unique opportunity for enantioselective synthesis [3]. Procurement of this scaffold allows medicinal chemists to synthesize and evaluate both enantiomers to investigate stereochemistry-dependent differences in target binding and biological activity, a key component of advanced lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.